11β-HSD1 Substrate Specificity vs. 7KC
7k25OHC is not an endpoint metabolite; it is a dynamic intermediate in the 11β-HSD1-mediated oxysterol cycle. Recombinant enzyme assays demonstrate that 7k25OHC is stereospecifically reduced by human and mouse 11β-HSD1 to 7β,25-dihydroxycholesterol (7β25OHC), a potent agonist of the G protein-coupled receptor EBI2. The reverse oxidation is catalyzed by 11β-HSD2 [1]. This bidirectional conversion is unique to the 7-keto,25-dihydroxy motif. In contrast, 7-ketocholesterol (7KC) is reduced to 7β-hydroxycholesterol (7βOHC), which does not activate EBI2. Therefore, 7k25OHC is the essential precursor for generating a key immune signaling molecule, a function not shared by 7KC [1].
| Evidence Dimension | Substrate specificity for 11β-HSD1 and downstream product activity |
|---|---|
| Target Compound Data | 7k25OHC is reduced by 11β-HSD1 to 7β25OHC (an EBI2 agonist). |
| Comparator Or Baseline | 7-Ketocholesterol (7KC) is reduced by 11β-HSD1 to 7βOHC (not an EBI2 agonist). |
| Quantified Difference | Unique generation of an EBI2 ligand. |
| Conditions | In vitro enzymatic assays using recombinant human and mouse 11β-HSD1/2. |
Why This Matters
Selecting 7k25OHC over 7KC is mandatory for studies investigating 11β-HSD1-dependent generation of the EBI2 ligand 7β25OHC in inflammation and immunity.
- [1] Beck, K. R., et al. (2019). Enzymatic interconversion of the oxysterols 7β,25-dihydroxycholesterol and 7-keto,25-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 1 and 2. J Steroid Biochem Mol Biol, 190, 15-22. View Source
